molecular formula C11H14N2O2 B2943897 2-Phenylmorpholine-4-carboxamide CAS No. 2411220-54-5

2-Phenylmorpholine-4-carboxamide

Cat. No.: B2943897
CAS No.: 2411220-54-5
M. Wt: 206.245
InChI Key: CTWIHNPPBQFQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylmorpholine-4-carboxamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and features a phenyl group attached to the morpholine ring. This compound is known for its versatile applications in various fields, including medicinal chemistry, drug synthesis, and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmorpholine-4-carboxamide typically involves the reaction of morpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+Phenyl IsocyanateThis compound\text{Morpholine} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} Morpholine+Phenyl Isocyanate→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed:

Scientific Research Applications

2-Phenylmorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Phenylmorpholine-4-carboxamide
  • N-Benzyl-2-Phenylmorpholine-4-Carboxamide
  • 2-Phenylmorpholine-4-carboxylic acid

Comparison: 2-Phenylmorpholine-4-carboxamide stands out due to its unique combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWIHNPPBQFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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